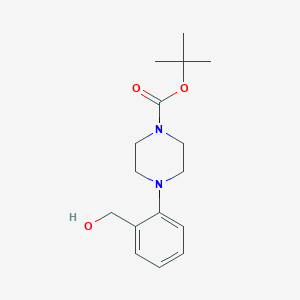

2-(4-N-Boc-piperazinyl)benzyl alcohol

Übersicht

Beschreibung

Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules

Vorbereitungsmethoden

The synthesis of tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-(hydroxymethyl)benzyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .

Analyse Chemischer Reaktionen

Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C16H24N2O3

- Molecular Weight : 292.379 g/mol

- CAS Number : 179250-28-3

- IUPAC Name : tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate

The compound features a piperazine ring, which is known for its biological activity, particularly in the context of drug design.

Organic Synthesis

2-(4-N-Boc-piperazinyl)benzyl alcohol is utilized as an intermediate in organic synthesis. Its structure allows for various modifications, enabling the creation of diverse chemical entities.

Synthetic Pathways

- It can be synthesized through reactions involving benzyl bromide and N-Boc-piperazine, which can lead to various derivatives with potential biological activity .

Pharmaceutical Applications

The compound has garnered attention in pharmaceutical research due to its potential as a lead compound in drug development.

Antimalarial Research

Recent studies have highlighted its role in synthesizing piperazine-containing analogs aimed at enhancing antimalarial activity. For example, compounds derived from this compound have shown improved solubility and bioavailability, essential for effective treatment against malaria .

Neuropharmacology

Research into P2X4 receptor antagonists has identified piperazine derivatives as promising candidates for treating neuroinflammation and chronic pain conditions. The structural similarity of this compound to these compounds suggests it may also exhibit similar pharmacological properties .

Case Study 1: Antimalarial Activity

A study investigated a series of piperazine-containing compounds derived from this compound, focusing on their efficacy against Plasmodium species. The results indicated that specific modifications to the piperazine moiety significantly enhanced antimalarial potency, demonstrating the compound's utility in drug design .

Case Study 2: Neuropharmacological Applications

In another study, derivatives of this compound were tested as P2X4 receptor antagonists. The findings suggested that these compounds could effectively modulate neuroinflammatory responses, indicating their potential therapeutic use in chronic pain management and neurological disorders .

Data Tables

Wirkmechanismus

The mechanism of action of tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring in the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The hydroxymethyl group can also form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

Biologische Aktivität

2-(4-N-Boc-piperazinyl)benzyl alcohol is a compound of significant interest in medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a piperazine ring and a benzyl alcohol moiety. The N-Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine, which can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly gram-positive bacteria. For instance, compounds with similar piperazine structures have shown broad-spectrum antibacterial activity, suggesting that this compound may share similar mechanisms of action, such as disrupting bacterial cell membranes or inhibiting essential enzymes involved in cell wall synthesis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of piperazine have been reported to exhibit cytotoxic effects against several cancer cell lines, indicating that modifications to the piperazine structure can enhance antitumor activity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell growth.

- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 µM to 100 µM for various derivatives .

Study 2: Anticancer Activity

Another investigation explored the anticancer effects of piperazine-based compounds on human cervical carcinoma (HeLa) cells. The results indicated that this compound exhibited an IC50 value of approximately 92 µM, suggesting moderate cytotoxicity. Further modifications to the structure improved potency against additional cancer cell lines .

Comparative Analysis

To better understand the efficacy of this compound relative to other compounds with similar structures, a comparison table is provided below:

| Compound | MIC (µM) | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | 50-100 | ~92 | Antimicrobial, Anticancer |

| Piperazine derivative A | 30 | ~80 | Antimicrobial |

| Piperazine derivative B | 70 | ~100 | Anticancer |

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,19H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZUQGHXDLMAKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427804 | |

| Record name | tert-Butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179250-28-3 | |

| Record name | 1,1-Dimethylethyl 4-[2-(hydroxymethyl)phenyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179250-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.